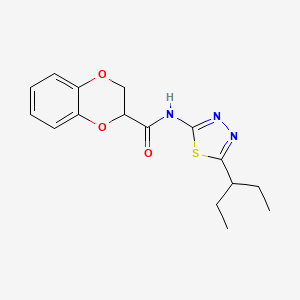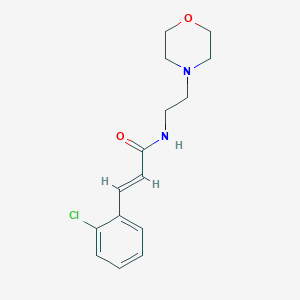
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is an organic compound that features a chlorophenyl group, a morpholinyl group, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide typically involves the reaction of 2-chlorobenzaldehyde with morpholine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Bromophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 3-(2-Fluorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 3-(2-Methylphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
Uniqueness
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from its brominated, fluorinated, or methylated analogs.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)5-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISJUVCMZZIPT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
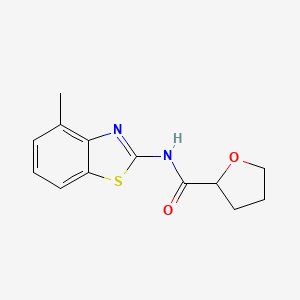
![2-[(7-Hydroxy-2-oxochromen-4-yl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B10809634.png)

![N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B10809642.png)
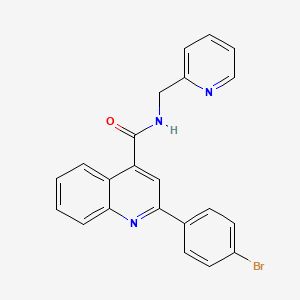
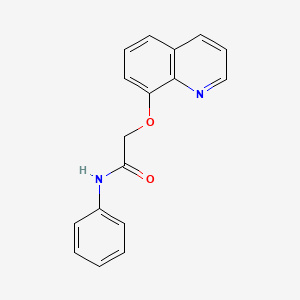
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B10809647.png)
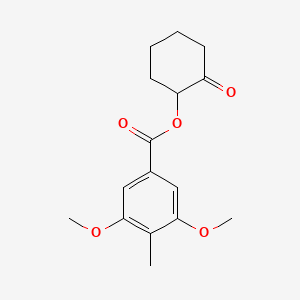
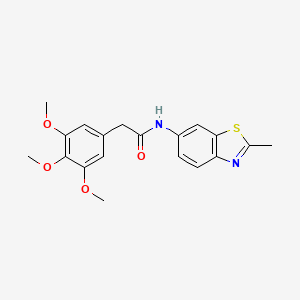
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B10809662.png)
![2-[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3H-quinazolin-4-one](/img/structure/B10809667.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B10809682.png)
![2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B10809686.png)
